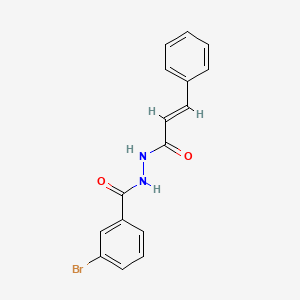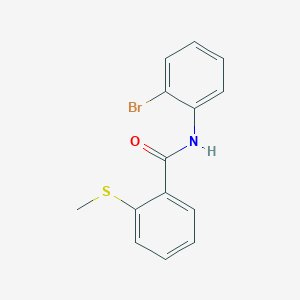
N-(2-bromophenyl)-2-(methylthio)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-bromophenyl)-2-(methylthio)benzamide, also known as BMTB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. BMTB belongs to the class of benzamide derivatives, which are known to exhibit various biological activities, including anti-inflammatory, analgesic, and anticancer properties.
Mechanism of Action
The mechanism of action of N-(2-bromophenyl)-2-(methylthio)benzamide is not fully understood, but it is believed to involve the modulation of ion channels and receptors involved in various cellular processes. This compound has been shown to interact with TRPM8, a cold and menthol receptor, and inhibit its activity, leading to a reduction in pain sensation. This compound has also been found to interact with P2X7 receptors, which are involved in the immune response, and reduce their activity, leading to a reduction in inflammation.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the reduction of pro-inflammatory cytokines and chemokines, and the modulation of ion channels and receptors involved in pain signaling. This compound has also been found to have antioxidant properties, which may contribute to its therapeutic effects.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(2-bromophenyl)-2-(methylthio)benzamide in lab experiments is its high potency and selectivity for its target receptors and ion channels. This compound is also relatively easy to synthesize and purify, making it a cost-effective compound for research purposes. However, one limitation of using this compound in lab experiments is its low solubility in aqueous solutions, which may require the use of organic solvents or other solubilizing agents.
Future Directions
There are several future directions for research on N-(2-bromophenyl)-2-(methylthio)benzamide, including its potential use in combination with other therapeutic agents for the treatment of cancer and inflammation. This compound may also be explored for its potential use in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease, which are associated with ion channel dysfunction. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its potential side effects.
Synthesis Methods
N-(2-bromophenyl)-2-(methylthio)benzamide can be synthesized through a multi-step process involving the reaction of 2-bromobenzoyl chloride with methylthiophenol in the presence of a base, followed by the addition of an amine group using N,N-dimethylformamide and triethylamine. The resulting product is then purified using column chromatography to obtain this compound in a pure crystalline form.
Scientific Research Applications
N-(2-bromophenyl)-2-(methylthio)benzamide has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and neuropathic pain. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells, particularly in breast cancer and glioblastoma multiforme. In inflammation research, this compound has been found to reduce the production of pro-inflammatory cytokines and chemokines, which are responsible for the inflammatory response. In neuropathic pain research, this compound has been shown to alleviate pain by modulating the activity of ion channels and receptors involved in pain signaling.
properties
IUPAC Name |
N-(2-bromophenyl)-2-methylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNOS/c1-18-13-9-5-2-6-10(13)14(17)16-12-8-4-3-7-11(12)15/h2-9H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUOLHXXSHKUEAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)NC2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-chloro-4-methoxyphenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5866726.png)
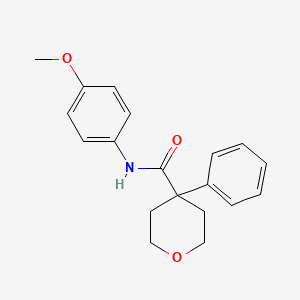
![6-{[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]oxy}-2-propyl-3(2H)-pyridazinone](/img/structure/B5866735.png)
![ethyl 4-{[(2-methoxy-5-methylphenyl)sulfonyl]amino}benzoate](/img/structure/B5866740.png)
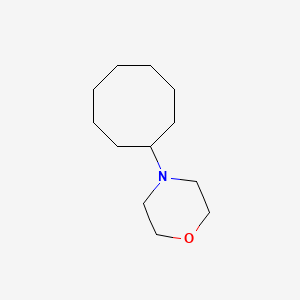
![N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B5866756.png)
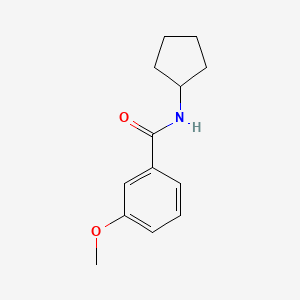
![N~1~-(2,4-difluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5866765.png)
![2-{[amino(1,3-benzoxazol-2-ylamino)methylene]amino}-2-oxo-1-phenylethyl acetate](/img/structure/B5866766.png)
![N-[2-(3-chlorophenyl)ethyl]-1-propyl-4-piperidinamine](/img/structure/B5866783.png)
